1-Butyl-4-hydroxypiperidine
Overview
Description
1-Butyl-4-hydroxypiperidine is an organic compound belonging to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom
Mechanism of Action
Target of Action
1-Butyl-4-hydroxypiperidine, also known as 1-butylpiperidin-4-ol, is a chemical compound used in the synthesis of various pharmaceuticals . .
Mode of Action
It’s often used as a building block in the synthesis of various compounds . The exact interaction with its targets would depend on the specific derivative being synthesized and the biological context in which it’s used.
Biochemical Pathways
The specific pathways affected would depend on the final compound synthesized .
Result of Action
The effects would be determined by the final compound that is synthesized using this compound .
Action Environment
The action environment of this compound would be largely dependent on the final compound it’s used to synthesize. Factors such as pH, temperature, and the presence of other molecules could influence its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-4-hydroxypiperidine can be synthesized through several methods. One common approach involves the reaction of 1-butylpiperidine with an oxidizing agent to introduce the hydroxyl group at the fourth position. Another method includes the hydrogenation of 1-butyl-4-piperidone in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. Catalysts such as palladium on carbon or platinum oxide are commonly used to facilitate the hydrogenation process.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-4-hydroxypiperidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming 1-butylpiperidine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is commonly used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed:
Oxidation: 1-Butyl-4-piperidone or 1-butyl-4-piperidinecarboxaldehyde.
Reduction: 1-Butylpiperidine.
Substitution: 1-Butyl-4-halopiperidine or 1-butyl-4-alkoxypiperidine.
Scientific Research Applications
1-Butyl-4-hydroxypiperidine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of piperidine-based drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other piperidine derivatives.
Comparison with Similar Compounds
1-Butyl-4-hydroxypiperidine can be compared with other piperidine derivatives, such as:
1-Methyl-4-hydroxypiperidine: Similar structure but with a methyl group instead of a butyl group, leading to different chemical properties and applications.
4-Hydroxypiperidine: Lacks the butyl group, making it less lipophilic and potentially altering its biological activity.
1-Butyl-4-piperidone: Contains a ketone group instead of a hydroxyl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-butylpiperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-2-3-6-10-7-4-9(11)5-8-10/h9,11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKMOPWWGZKHOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546156 | |
Record name | 1-Butylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60546156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86518-68-5 | |
Record name | 1-Butylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60546156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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